Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is an organic compound characterized by its unique structure, which includes a fluoro and methoxy substituted phenyl ring attached to a sulfanyl-oxo-acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of ethyl oxalyl chloride with 3-fluoro-4-methoxythiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles (amines, thiols); reactions are often performed in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate exerts its effects is largely dependent on its interaction with biological targets. The presence of the fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate: Lacks the fluoro substituent, which may result in different biological activity and reactivity.
Ethyl 2-(3-chloro-4-methoxyphenyl)sulfanyl-2-oxo-acetate: Contains a chloro group instead of a fluoro group, potentially altering its chemical properties and interactions.
Ethyl 2-(3-fluoro-4-hydroxyphenyl)sulfanyl-2-oxo-acetate: The hydroxy group can significantly change the compound’s solubility and reactivity.
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4S/c1-3-16-10(13)11(14)17-7-4-5-9(15-2)8(12)6-7/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORWXCXDRPKPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.